
4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide were not found, related compounds have been synthesized using hybrid antimicrobials that combine the effect of two or more agents . For example, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The compound and its derivatives are often synthesized through complex chemical processes that involve the interaction of various functional groups, leading to the formation of compounds with significant biological activity. For instance, the synthesis of nilotinib, an antitumor agent, involves a sequence of reactions starting with 5-bromo-3-(trifluoromethyl)phenylamine, showcasing the importance of bromo-substituted compounds in pharmaceutical synthesis Wang Cong-zhan, 2009. Similarly, the preparation of N-substituted imidazolylbenzamides for cardiac electrophysiological activity demonstrates the relevance of imidazole derivatives in developing selective class III agents T. K. Morgan et al., 1990.
Potential Pharmacological Applications
Research on imidazolylbenzamide derivatives highlights their potential in pharmacological applications, particularly in cardiology and oncology. The electrophysiological activity of N-substituted imidazolylbenzamides underscores their potential as class III antiarrhythmic agents, offering new avenues for treating cardiac arrhythmias T. K. Morgan et al., 1990. The exploration of new fused and binary 1,3,4‐thiadiazoles as antitumor and antioxidant agents further exemplifies the compound's utility in designing novel therapeutics W. Hamama et al., 2013.
Role in Chemical Transformations
The ability of related compounds to participate in various chemical transformations, such as the microwave-promoted synthesis of benzamide derivatives, highlights their significance in organic synthesis, providing efficient and cleaner methods for producing complex molecules A. Saeed, 2009. Moreover, the synthesis of guanidine derivatives and the exploration of imidazolyl dithiocarbamates and their reactions with phenacyl bromides reveal the compound's versatility in generating biologically active molecules through strategic chemical modifications Łukasz Balewski et al., 2021; O. S. El′tsov et al., 2011.
Mechanism of Action
Target of Action
Similar compounds have been synthesized and studied for their antibacterial activity .
Mode of Action
It is known that similar compounds have been synthesized and studied for their antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
Similar compounds have shown promising antibacterial activity, suggesting that they may affect bacterial metabolic or replication pathways .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Future Directions
The future directions for research on 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide and related compounds could involve further exploration of their antibacterial activity. The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest promising avenues for future research .
properties
IUPAC Name |
4-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAMESACDLVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

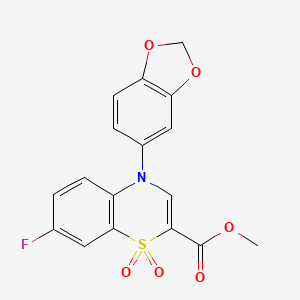
![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)
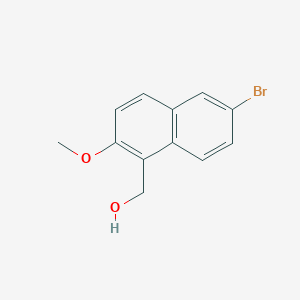
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)
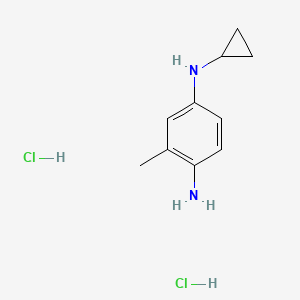
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
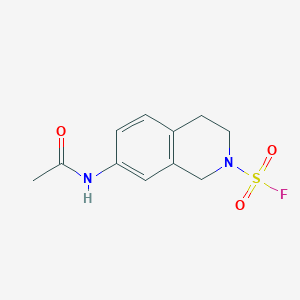

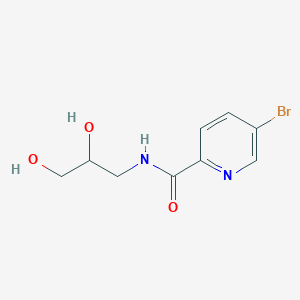
![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)